N-methyl-N-(1,2-oxazol-3-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Description
N-methyl-N-(1,2-oxazol-3-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a sulfonyl group. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
N-methyl-N-(1,2-oxazol-3-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-16(10-11-6-8-21-15-11)14(18)12-4-2-7-17(12)23(19,20)13-5-3-9-22-13/h3,5-6,8-9,12H,2,4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPOKKKVISXFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NOC=C1)C(=O)C2CCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-N-(1,2-oxazol-3-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazole and thiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-methyl-N-(1,2-oxazol-3-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
N-methyl-N-(1,2-oxazol-3-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-(1,2-oxazol-3-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets through various non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. This binding can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-methyl-N-(1,2-oxazol-3-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide can be compared to other compounds with similar structures, such as those containing oxazole or thiophene rings. Some similar compounds include:
Oxazole derivatives: Known for their biological activities, such as anticancer or antimicrobial properties.
Thiophene derivatives: Often used in the development of new materials or as intermediates in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which can confer distinct biological activities and chemical reactivity.
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